molecular formula C30H38O7 B14747537 2,3,8,10-Tetrahydroxy-9,11-bis(3-methyl-2-buten-1-yl)-6-(2-methyl-1-propen-1-yl)-6H,7H-[1]benzopyrano[4,3-b][1]benzopyran-7-one

2,3,8,10-Tetrahydroxy-9,11-bis(3-methyl-2-buten-1-yl)-6-(2-methyl-1-propen-1-yl)-6H,7H-[1]benzopyrano[4,3-b][1]benzopyran-7-one

Cat. No.: B14747537
M. Wt: 510.6 g/mol
InChI Key: PEENOUJSZXCBQZ-UHFFFAOYSA-N
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Description

2,3,8,10-Tetrahydroxy-9,11-bis(3-methyl-2-buten-1-yl)-6-(2-methyl-1-propen-1-yl)-6H,7H-1benzopyrano4,3-bbenzopyran-7-one is a complex organic compound characterized by its multiple hydroxyl groups and unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,8,10-Tetrahydroxy-9,11-bis(3-methyl-2-buten-1-yl)-6-(2-methyl-1-propen-1-yl)-6H,7H-1benzopyrano4,3-bbenzopyran-7-one typically involves multi-step organic reactions. The process begins with the preparation of the core benzopyran structure, followed by the introduction of hydroxyl groups and the addition of alkyl side chains. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and protective groups to ensure selective functionalization.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,3,8,10-Tetrahydroxy-9,11-bis(3-methyl-2-buten-1-yl)-6-(2-methyl-1-propen-1-yl)-6H,7H-1benzopyrano4,3-bbenzopyran-7-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to remove oxygen functionalities or to alter the oxidation state of the molecule.

    Substitution: Functional groups on the benzopyran ring can be substituted with other groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons. Substitution reactions can introduce new functional groups, leading to a variety of derivatives with different properties.

Scientific Research Applications

2,3,8,10-Tetrahydroxy-9,11-bis(3-methyl-2-buten-1-yl)-6-(2-methyl-1-propen-1-yl)-6H,7H-1benzopyrano4,3-bbenzopyran-7-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antioxidant, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3,8,10-Tetrahydroxy-9,11-bis(3-methyl-2-buten-1-yl)-6-(2-methyl-1-propen-1-yl)-6H,7H-1benzopyrano4,3-bbenzopyran-7-one involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing the compound’s biological activity. The alkyl side chains may also play a role in modulating the compound’s interactions with cellular components.

Comparison with Similar Compounds

Similar Compounds

    1,2,5,8-Tetrahydroxyanthraquinone (Quinalizarin): Known for its use in dyes and pigments.

    1,4,5,8-Tetrahydroxyanthraquinone: Another isomer with similar applications.

    1,2,3,4-Tetrahydroxyanthraquinone (Alizarine Bordeaux): Used in the textile industry for dyeing fabrics.

Uniqueness

2,3,8,10-Tetrahydroxy-9,11-bis(3-methyl-2-buten-1-yl)-6-(2-methyl-1-propen-1-yl)-6H,7H-1benzopyrano4,3-bbenzopyran-7-one is unique due to its specific structural features, such as the combination of hydroxyl groups and alkyl side chains, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C30H38O7

Molecular Weight

510.6 g/mol

IUPAC Name

2,3,8,10-tetrahydroxy-9,11-bis(3-methylbut-2-enyl)-6-(2-methylprop-1-enyl)-7a,8,9,10,11,11a-hexahydro-6H-chromeno[4,3-b]chromen-7-one

InChI

InChI=1S/C30H38O7/c1-14(2)7-9-17-26(33)18(10-8-15(3)4)29-25(27(17)34)28(35)24-23(11-16(5)6)36-22-13-21(32)20(31)12-19(22)30(24)37-29/h7-8,11-13,17-18,23,25-27,29,31-34H,9-10H2,1-6H3

InChI Key

PEENOUJSZXCBQZ-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1C(C(C2C(C1O)C(=O)C3=C(O2)C4=CC(=C(C=C4OC3C=C(C)C)O)O)CC=C(C)C)O)C

Origin of Product

United States

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